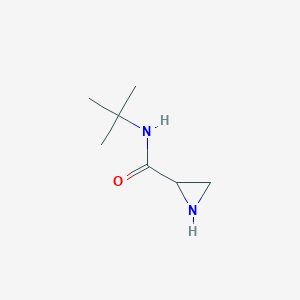![molecular formula C9H17N B11922456 6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)
6-Propyl-2-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propyl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique three-dimensional structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable azetidine precursor with a propyl-substituted cyclopropane derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient cyclization. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Propyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine nitrogen or the propyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Propyl-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Propyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but contains an oxygen atom in the ring.
2-Azaspiro[3.3]heptane: Lacks the propyl group, making it less hydrophobic.
6-Methyl-2-azaspiro[3.3]heptane: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
6-Propyl-2-azaspiro[3.3]heptane is unique due to its propyl substitution, which enhances its hydrophobicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct biological activity and pharmacokinetic properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
6-propyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C9H17N/c1-2-3-8-4-9(5-8)6-10-7-9/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
MFVLJVFWUCGTCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC2(C1)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)

![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)






![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)

